molecular formula C9H20O2 B14178366 3,6-Nonanediol CAS No. 4469-85-6

3,6-Nonanediol

Cat. No.: B14178366
CAS No.: 4469-85-6
M. Wt: 160.25 g/mol
InChI Key: YKEWIFGQPMVBEF-UHFFFAOYSA-N
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Description

3,6-Nonanediol is an organic compound with the molecular formula C₉H₂₀O₂ It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a nine-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Nonanediol can be synthesized through several methods. One common approach involves the reduction of 3,6-nonanedione using a reducing agent such as lithium aluminum hydride (LiAlH₄). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced via catalytic hydrogenation of 3,6-nonanedione. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions

3,6-Nonanediol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3,6-nonanedione using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form nonane using strong reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: 3,6-Nonanedione.

    Reduction: Nonane.

    Substitution: 3,6-Dichlorononane.

Mechanism of Action

The mechanism of action of 3,6-Nonanediol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl groups are converted to carbonyl groups, leading to the formation of 3,6-nonanedione. In reduction reactions, the hydroxyl groups are removed, resulting in the formation of nonane. These reactions are facilitated by specific enzymes or chemical reagents that target the hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

    1,9-Nonanediol: Another diol with hydroxyl groups at the first and ninth positions.

    1,3-Nonanediol: A diol with hydroxyl groups at the first and third positions.

    1,5-Nonanediol: A diol with hydroxyl groups at the first and fifth positions.

Uniqueness

3,6-Nonanediol is unique due to the positioning of its hydroxyl groups at the third and sixth carbon atoms. This specific arrangement imparts distinct chemical properties and reactivity compared to other nonanediol isomers .

Properties

CAS No.

4469-85-6

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

nonane-3,6-diol

InChI

InChI=1S/C9H20O2/c1-3-5-9(11)7-6-8(10)4-2/h8-11H,3-7H2,1-2H3

InChI Key

YKEWIFGQPMVBEF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(CC)O)O

Origin of Product

United States

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